molecular formula C9H6N2O4 B077513 Benzimidazole-5,6-dicarboxylic acid CAS No. 10351-75-4

Benzimidazole-5,6-dicarboxylic acid

Cat. No. B077513
CAS RN: 10351-75-4
M. Wt: 206.15 g/mol
InChI Key: PIPQOFRJDBZPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole-5,6-dicarboxylic acid is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields . It has a molecular formula of C9H6N2O4 .


Synthesis Analysis

Benzimidazole-5,6-dicarboxylic acid has been synthesized under hydrothermal conditions in various studies . The synthesis often involves the use of multidentate ligands and different pH values .


Molecular Structure Analysis

The molecular structure of Benzimidazole-5,6-dicarboxylic acid has been characterized by elemental analysis, infrared spectra, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

Benzimidazole-5,6-dicarboxylic acid has been used to form various coordination polymers and complexes . These reactions often involve the formation of metal-organic frameworks .


Physical And Chemical Properties Analysis

Benzimidazole-5,6-dicarboxylic acid has a density of 1.7±0.1 g/cm3, a boiling point of 660.3±40.0 °C at 760 mmHg, and is insoluble in water . It also has a molar refractivity of 50.5±0.3 cm3 .

Scientific Research Applications

Coordination Polymers with Copper(II)

  • Scientific Field: Chemistry, Material Science .
  • Application Summary: Benzimidazole-5,6-dicarboxylic acid is used to synthesize Cu(II) polymers, namely [Cu2(Hbidc)2(H2O)4 3H2O]n (1) and [Cu(Hbidc)]n (2), under hydrothermal conditions .
  • Methods of Application: The synthesis involves varying the reaction temperature and characterizing the resulting compounds by physico-chemical, spectroscopic, and single-crystal X-ray diffraction studies .
  • Results: Both compounds have 3-D supramolecular architectures extended by hydrogen bonding and p–p interactions between the adjacent layers. Magnetic studies revealed that compound 1 shows weak antiferromagnetic properties and compound 2 exhibits ferromagnetic coupling between the two Cu(II) ions in the dimeric units .

Lanthanide Coordination Polymers

  • Scientific Field: Chemistry, Material Science .
  • Application Summary: Benzimidazole-5,6-dicarboxylic acid is used in the hydrothermal reaction with Ln(NO3)·6H2O and KSCN to afford a series of new two- and three-dimensional coordination polymers .
  • Methods of Application: The synthesis involves hydrothermal reaction of Ln(NO3)·6H2O with benzimidazole-5,6-dicarboxylic acid and KSCN .
  • Results: The resulting complexes were characterized by single crystal X-ray diffraction, IR spectroscopy, thermal analysis, fluorescent spectra, and magnetic measurements .

Organic Intermediate

  • Scientific Field: Agrochemical, Pharmaceutical, and Dyestuff field .
  • Application Summary: Benzimidazole-5,6-dicarboxylic acid is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff field .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case in the agrochemical, pharmaceutical, or dyestuff field .
  • Results: The outcomes can also vary widely, but the use of Benzimidazole-5,6-dicarboxylic acid as an intermediate can often enable the synthesis of more complex molecules .

Corrosion Inhibitors

  • Scientific Field: Material Science .
  • Application Summary: Benzimidazoles, including Benzimidazole-5,6-dicarboxylic acid, are mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys .
  • Methods of Application: Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
  • Results: Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Pharmaceutical Applications

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case in the pharmaceutical field .
  • Results: The outcomes can also vary widely, but the use of Benzimidazole-5,6-dicarboxylic acid as an intermediate can often enable the synthesis of more complex molecules .

Synthesis of 2-Substituted Benzimidazole-5(6)

  • Scientific Field: Organic Chemistry .
  • Application Summary: Benzimidazole-5(6)-carboxylic acids are currently widely used as anticancer drugs and inhibitors of the NS5B RNA-dependent RNA polymerase of the hepatitis С virus .
  • Methods of Application: Benzimidazole-5(6)-carboxylic acids serve as precursors in the synthesis of benzimidazole-5(6)-carboxamides – inhibitors of HCV NS5B, hKSP, and non-peptide angiotensin II AT1 receptor antagonists .
  • Results: Benzimidazole-5-carbohydrazides have been characterized as antimalarial, cytotoxic, and tuberculostatic agents .

Anticancer Drugs and Inhibitors

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Benzimidazole-5(6)-carboxylic acids are currently widely used as anticancer drugs and inhibitors of the NS5B RNA-dependent RNA polymerase of the hepatitis С virus .
  • Methods of Application: Benzimidazole-5(6)-carboxylic acids serve as precursors in the synthesis of benzimidazole-5(6)-carboxamides – inhibitors of HCV NS5B, hKSP, and non-peptide angiotensin II AT1 receptor antagonists .
  • Results: Benzimidazole-5-carbohydrazides have been characterized as antimalarial, cytotoxic, and tuberculostatic agents .

Antihypertensive Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Bibenzimidazoles, such as the antihypertensive drug telmisartan, are synthesized using benzimidazole-5(6)-carboxylic acids .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case in the pharmaceutical field .
  • Results: The outcomes can also vary widely, but the use of Benzimidazole-5,6-dicarboxylic acid as an intermediate can often enable the synthesis of more complex molecules .

Fungicide

  • Scientific Field: Agrochemical .
  • Application Summary: Benomyl, a fungicide with a benzimidazole core, is synthesized using benzimidazole derivatives .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case in the agrochemical field .
  • Results: The outcomes can also vary widely, but the use of Benzimidazole-5,6-dicarboxylic acid as an intermediate can often enable the synthesis of more complex molecules .

Safety And Hazards

Benzimidazole-5,6-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Benzimidazole-5,6-dicarboxylic acid and its derivatives have been extensively used in the pharmaceutical industry for drug discovery . Future research may focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

1H-benzimidazole-5,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-3-10-6)2-5(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQOFRJDBZPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427518
Record name benzimidazole-5,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole-5,6-dicarboxylic acid

CAS RN

10351-75-4
Record name benzimidazole-5,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzimidazole-5,6-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazole-5,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzimidazole-5,6-dicarboxylic acid
Reactant of Route 3
Benzimidazole-5,6-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Benzimidazole-5,6-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzimidazole-5,6-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzimidazole-5,6-dicarboxylic acid

Citations

For This Compound
282
Citations
YG Sun, G Xiong, MY Guo, F Ding, L Wang, EJ Gao… - 2011 - Wiley Online Library
Four compounds [Dy(H 2 bidc)(Hbidc)(H 2 O) 8 ]·8H 2 O (1), {[Dy(Hbidc)(H 2 O) 2 (Htzac)]·3H 2 O} n (2), [Dy(C 2 O 4 ) 0.5 (Hbidc)(H 2 O) 3 ] n (3), {[Dy 2 (Hbidc) 2 (H 2 O)(SO 4 )]·H 2 O} …
Number of citations: 12 onlinelibrary.wiley.com
X Ma, X Li, YE Cha, LP Jin - Crystal growth & design, 2012 - ACS Publications
Three novel isostructural lanthanide(III) coordination polymers (LnCPs), {[Ln 3 (bidc) 4 (phen) 2 (NO 3 )]·2H 2 O} n (Ln = Gd (1), Eu (2), Tb (3); H 2 bidc = benzimidazole-5,6-dicarboxylic …
Number of citations: 145 pubs.acs.org
Y Yao, Y Che, J Zheng - Crystal Growth and Design, 2008 - ACS Publications
The first coordination chemistry of a multidentate ligand benzimidazole-5,6-dicarboxylic acid (H 2 L) was investigated, and six novel two-dimensional (2D) coordination polymers based …
Number of citations: 108 pubs.acs.org
ZX Wang, QF Wu, HJ Liu, M Shao, HP Xiao, MX Li - CrystEngComm, 2010 - pubs.rsc.org
Hydrothermal reaction of Ln(NO3)·6H2O with benzimidazole-5,6-dicarboxylic acid (H3bidc) and KSCN afforded a series of new two- and three-dimensional coordination polymers, …
Number of citations: 81 pubs.rsc.org
E Zhang, L Zhang, Z Tan, Z Ji… - Chinese Journal of …, 2016 - Wiley Online Library
A new two‐dimensional metal‐organic framework (MOF) structure has been synthesized by mild solvothermal reaction of MnCl 2 ·4H 2 O with 1H‐benzimidazole‐5,6‐dicarboxylic acid (…
Number of citations: 14 onlinelibrary.wiley.com
Y Xie, YH Xing, Z Wang, HY Zhao, XQ Zeng… - Inorganica Chimica …, 2010 - Elsevier
Two three-dimensional (3D) novel lanthanide complexes with the H 2 Lbenzimidazole-5,6-dicarboxylate [Ln 2 L 3 (H 2 O)] [Ln=Eu (1), Tb (2)] and one two-dimensional (2D) novel …
Number of citations: 23 www.sciencedirect.com
J Chai, P Wang, J Jia, B Ma, J Sun, Y Tao, P Zhang… - Polyhedron, 2018 - Elsevier
Two new coordination polymers (CPs), [InCl(H 2 bidc) 2 (H 2 O)] n (1) and [Sc(Hbidc)(OH)(H 2 O)] n (2) (H 3 bidc = benzimidazole-5,6-dicarboxylic acid) were synthesized through a …
Number of citations: 23 www.sciencedirect.com
Y Sun, Y Wu, G Xiong, PF Smet, F Ding, M Guo… - Dalton …, 2010 - pubs.rsc.org
Seven novel heterometallic coordination polymers [CeAg(Hbidc)2(H2O)2](1) and [LnAg(Hbidc)2]·3(H2O)[Ln = Sm (2), Gd (3), Tb (4), Dy (5), Ho (6), Er (7), H3bidc = 1H-benzimidazole-5,…
Number of citations: 42 pubs.rsc.org
P Wang, RQ Fan, YL Yang, XR Liu, P Xiao, XY Li… - …, 2013 - pubs.rsc.org
One-dimensional to three-dimensional lanthanide coordination polymers 1–8 based on benzimidazole-5,6-dicarboxylic acid (H3BIDC) have been synthesized under hydrothermal …
Number of citations: 58 pubs.rsc.org
TL Chen, XY Yu, X Zhao, YH Luo, JJ Yang… - Inorganic Chemistry …, 2012 - Elsevier
Two serious three-dimensional (3D) lanthanide organic frameworks, {[Ln(Hbidc)(ox) 1/2 (H 2 O)]·H 2 O} n [Ln=Pr (1), Nb (2) and Sm (3)] (H 3 bidc=Benzimidazole-5,6-dicarboxylic acid, …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.